
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H13FO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid typically involves the reaction of 4-fluorotetrahydropyran with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carboxylic acid, followed by the addition of the fluorinated tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorinated tetrahydropyran ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the fluorinated tetrahydropyran ring.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring but with an amino group instead of a fluorine atom[][7].
Uniqueness
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is unique due to the combination of the fluorinated tetrahydropyran ring and the cyclopropane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Eigenschaften
Molekularformel |
C9H13FO3 |
|---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
1-(4-fluorooxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO3/c10-9(3-5-13-6-4-9)8(1-2-8)7(11)12/h1-6H2,(H,11,12) |
InChI-Schlüssel |
SAZUXMMNIRWBMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)C2(CCOCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



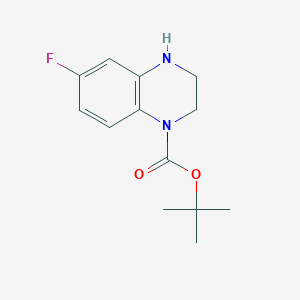
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
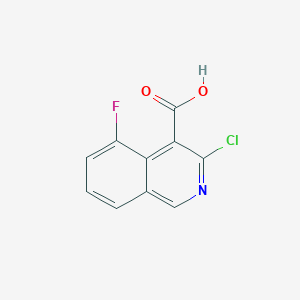
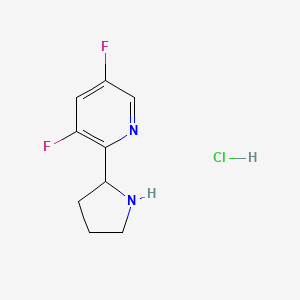
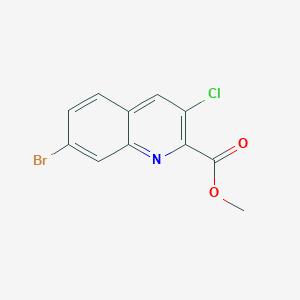

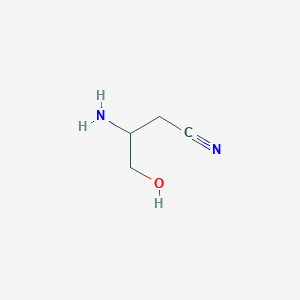




![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
